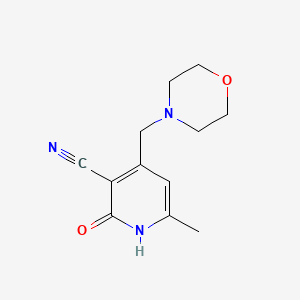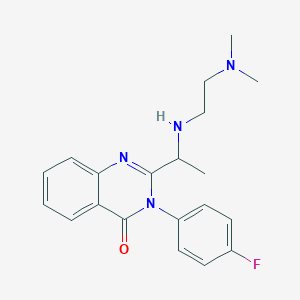
2-(1-(2-(dimethylamino)ethylamino)ethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(2-(dimethylamino)ethylamino)ethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its quinazolinone core structure, which is often associated with a range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-(dimethylamino)ethylamino)ethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazolinone Core: This is usually achieved through the cyclization of appropriate anthranilic acid derivatives with amines under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated benzene derivatives in a nucleophilic aromatic substitution reaction.
Attachment of the Dimethylaminoethylamino Side Chain: This is typically done through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(2-(dimethylamino)ethylamino)ethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the side chains.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-(1-(2-(dimethylamino)ethylamino)ethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-(2-(dimethylamino)ethylamino)ethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-(2-(dimethylamino)ethylamino)ethyl)-3-phenylquinazolin-4(3H)-one: Lacks the fluorine atom, which may affect its biological activity.
2-(1-(2-(dimethylamino)ethylamino)ethyl)-3-(4-chlorophenyl)quinazolin-4(3H)-one: Contains a chlorine atom instead of fluorine, which can alter its reactivity and interactions.
Uniqueness
The presence of the fluorophenyl group in 2-(1-(2-(dimethylamino)ethylamino)ethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H23FN4O |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
2-[1-[2-(dimethylamino)ethylamino]ethyl]-3-(4-fluorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C20H23FN4O/c1-14(22-12-13-24(2)3)19-23-18-7-5-4-6-17(18)20(26)25(19)16-10-8-15(21)9-11-16/h4-11,14,22H,12-13H2,1-3H3 |
Clave InChI |
ALOJYLBUYHOPIV-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)F)NCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


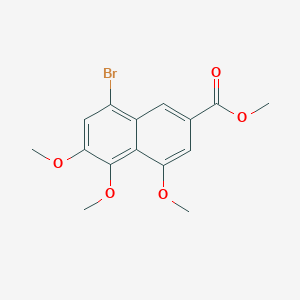

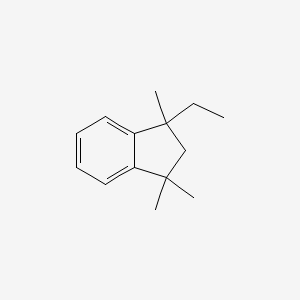

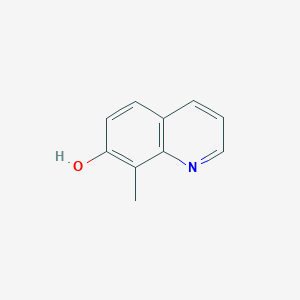
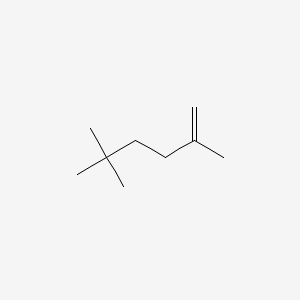

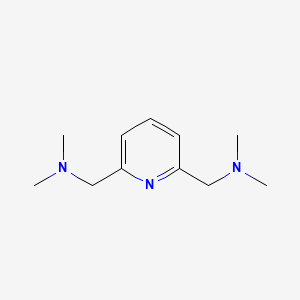

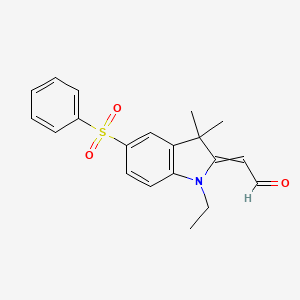
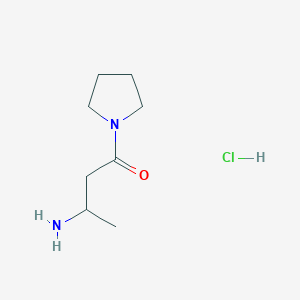

![1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13938274.png)
